N-allyl-2-naphthalenesulfonamide
Description
N-allyl-2-naphthalenesulfonamide is a sulfonamide derivative featuring a naphthalene backbone substituted with a sulfonamide group at the 2-position and an allyl (-CH₂CH₂CH₂) moiety as the N-substituent. Sulfonamides are widely studied for their applications in pharmaceuticals, agrochemicals, and polymer stabilizers due to their versatile reactivity and biological activity.
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-prop-2-enylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H13NO2S/c1-2-9-14-17(15,16)13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10,14H,1,9H2 |
InChI Key |
OCWGSSUPHZVFBU-UHFFFAOYSA-N |
SMILES |
C=CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The allyl group in this compound confers unsaturation, enabling reactions like Michael additions or polymerization. Sodium salts of amino-naphthalenesulfonic acids (e.g., 1-Naphthylamine-4-sulfonic acid sodium salt) exhibit high water solubility due to ionic character, whereas sulfonamides generally have moderate solubility in organic solvents .
Physicochemical Properties
Research Findings :
- Reactivity : The allyl group’s unsaturation makes this compound a candidate for click chemistry or copolymerization, unlike its cyclohexyl counterpart, which is more inert .
- Biological Activity : Sulfonamides with bulky substituents (e.g., cyclohexyl) often show improved membrane permeability, whereas allyl derivatives may exhibit enhanced binding to thiol-containing biological targets .
Notes and Limitations
Data Gaps : Experimental data for this compound (e.g., exact solubility, melting point) are absent in the provided evidence; predictions are based on structural analogs.
Storage Considerations: Sodium salts of amino-naphthalenesulfonic acids require protection from moisture, while sulfonamides like N-cyclohexyl-2-naphthalenesulfonamide are stored at room temperature .
Further Research : Comparative studies on synthetic routes, toxicity, and catalytic applications are needed to validate these hypotheses.
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